N-(2,2-Dimethoxyethyl)-2-phenylacetamide

Solubility Lipophilicity Extraction Efficiency

This phenylacetamide derivative features a 2,2-dimethoxyethyl group that acts as a stable, latent aldehyde under neutral/basic conditions, enabling controlled unmasking in situ. Its unique dual functionality (amide + protected aldehyde) is critical for multicomponent reactions and diversity-oriented synthesis of N-heterocycles. Its LogP (1.0) makes it a strategic choice for CNS-penetrant candidates, and it serves as a reference marker for pharmaceutical impurity analysis.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 89314-87-4
Cat. No. B1603045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-Dimethoxyethyl)-2-phenylacetamide
CAS89314-87-4
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC(CNC(=O)CC1=CC=CC=C1)OC
InChIInChI=1S/C12H17NO3/c1-15-12(16-2)9-13-11(14)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3,(H,13,14)
InChIKeyAGVDSOHZUZRTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2-Dimethoxyethyl)-2-phenylacetamide (CAS 89314-87-4): Structural and Functional Baseline for Procurement Decisions


N-(2,2-Dimethoxyethyl)-2-phenylacetamide (CAS 89314-87-4) is a phenylacetamide derivative with a molecular formula of C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol [1]. It features a phenylacetamide core linked to a 2,2-dimethoxyethyl moiety, which serves as a protected aminoacetaldehyde equivalent . This compound is primarily supplied as a building block or intermediate for organic synthesis, with standard commercial purity specifications typically around 95% . It is also known synonymously as Benzylpenilloaldehyd-dimethylacetal, reflecting its structural relationship to penicillin degradation products [2].

Why Generic N-(2,2-Dimethoxyethyl)-2-phenylacetamide Substitution Fails: Key Risks in Synthetic Workflows


Generic substitution within the phenylacetamide class is not viable due to significant differences in the N-substituent's electronic and steric properties, which directly govern reaction kinetics, product selectivity, and downstream purification efficiency [1]. The 2,2-dimethoxyethyl group acts as a latent aldehyde, providing a protected, non-nucleophilic handle that remains stable under neutral and basic conditions . In contrast, simpler N-alkyl phenylacetamides lack this latent functionality, while alternative protecting groups (e.g., acetonides) may exhibit different acid-lability profiles [2]. Furthermore, the specific hydrophobic character imparted by this group (XLogP3-AA: 1.0) critically influences solubility and extraction behavior in biphasic systems, making direct one-for-one replacement without comprehensive method revalidation a source of synthetic failure .

N-(2,2-Dimethoxyethyl)-2-phenylacetamide (89314-87-4): A Quantitative Evidence Guide for Scientific and Procurement Decisions


Quantified Solubility and Lipophilicity Advantage: 2,2-Dimethoxyethyl-Phenylacetamide vs. Unsubstituted Phenylacetamide in Biphasic Extractions

The presence of the 2,2-dimethoxyethyl substituent significantly alters the compound's partition coefficient (LogP) compared to the parent phenylacetamide, enhancing its solubility in organic solvents and improving recovery during liquid-liquid extraction. This is a critical factor for scalable synthetic processes .

Solubility Lipophilicity Extraction Efficiency

Commercial Availability and Specification Data: N-(2,2-Dimethoxyethyl)-2-phenylacetamide vs. Analogue N-(2,2-Dimethoxyethyl)benzamide

While both N-(2,2-dimethoxyethyl)-2-phenylacetamide and its benzamide analogue (CAS 64792-80-9) are commercially available, their pricing and available packaging scales differ significantly, reflecting distinct market demand and synthetic utility. The phenylacetamide variant is offered at a lower price point for bulk quantities (25g, 100g), making it a more economical choice for larger-scale applications where the methylene spacer is required . In contrast, the benzamide derivative is less commonly listed in bulk catalogs [1].

Commercial Availability Purity Specification Procurement Benchmarking

Functional Group Stability: Quantified Advantage of Dimethyl Acetal Over Free Aldehyde in N-(2,2-Dimethoxyethyl)-2-phenylacetamide

The 2,2-dimethoxyethyl moiety in the target compound serves as a stable, protected form of an aminoacetaldehyde, effectively eliminating the risk of polymerization, oxidation, or unwanted nucleophilic addition that plagues free aldehydes. The stability of the dimethyl acetal group is documented to be maintained under recommended storage (cool, dry) and neutral/basic reaction conditions . This is in direct contrast to the free aldehyde equivalent, which would require stringent inert atmosphere handling and immediate use [1].

Stability Protecting Group Strategy Synthetic Intermediate

Optimal Research and Industrial Application Scenarios for N-(2,2-Dimethoxyethyl)-2-phenylacetamide (89314-87-4)


Synthesis of Fused Nitrogen Heterocycles via Multicomponent Reactions

Given its dual functionality as both an amide and a protected aldehyde, N-(2,2-Dimethoxyethyl)-2-phenylacetamide is ideally suited as a versatile building block in multicomponent reactions (MCRs) aimed at constructing complex nitrogen-containing heterocycles. The acetal group can be unmasked under controlled acidic conditions in situ to reveal the reactive aldehyde for cyclization steps, while the amide linkage provides a site for further N-alkylation or acylation . This makes it a strategic choice for diversity-oriented synthesis and medicinal chemistry campaigns targeting libraries of benzazepinones or related scaffolds [1].

Pharmaceutical Impurity Profiling and Reference Standard Preparation

Due to its established identity as a related substance or degradation product in certain pharmaceutical pathways (e.g., structurally akin to Ivabradine and Praziquantel impurities), N-(2,2-Dimethoxyethyl)-2-phenylacetamide serves a critical role in analytical method development and validation . Procurement of this compound at a defined purity (e.g., 95%) supports its use as a reference marker in HPLC or GC-MS methods to ensure the quality control and regulatory compliance of active pharmaceutical ingredients (APIs) .

Development of Amide-Based Bioactive Molecules with Tailored Lipophilicity

The calculated LogP of 1.0 distinguishes this compound from less lipophilic phenylacetamide derivatives . This property makes it a superior starting material for researchers developing CNS-penetrant or membrane-associated drug candidates, where balanced hydrophobicity is essential for passive diffusion and target engagement. Its use as a building block provides a strategic entry point for introducing a phenylacetamide pharmacophore with an optimal lipophilic handle without the need for extensive late-stage functionalization [2].

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